molecular formula C5H6BrF3O2 B3080144 Ethyl 2-bromo-3,3,3-trifluoropropanoate CAS No. 108221-68-7

Ethyl 2-bromo-3,3,3-trifluoropropanoate

Cat. No.: B3080144
CAS No.: 108221-68-7
M. Wt: 235 g/mol
InChI Key: UXBCOJMNNCGGCY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H6BrF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties due to the presence of bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 3,3,3-trifluoropropanoate with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. These methods allow for efficient production while maintaining the quality of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, reduced compounds, and oxidized products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,3,3-trifluoropropanoate involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Biological Activity

Ethyl 2-bromo-3,3,3-trifluoropropanoate is a fluorinated compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, drawing on various research findings and case studies.

  • Molecular Formula : C5_5H6_6BrF3_3O2_2
  • Molecular Weight : 235 g/mol
  • CAS Number : 108221-68-7
  • Physical State : Liquid
  • Boiling Point : Data not explicitly provided in the sources, but typically low for halogenated compounds.

Synthesis and Derivatives

This compound can be synthesized through various methods involving the bromination of trifluoropropanoic acid derivatives. The introduction of the bromine atom and trifluoromethyl group is significant for enhancing biological activity. The synthesis of related compounds has been explored in studies focusing on their anticancer properties .

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit notable anticancer activities. For instance, studies conducted by the National Cancer Institute (NCI) have shown that derivatives of trifluoroethyl ureas demonstrate moderate anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer .

In a specific study evaluating the biological activity of related fluorinated compounds, it was found that this compound and its derivatives exhibited significant cytotoxic effects in vitro. The mechanism of action often involves disruption of cellular processes leading to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The presence of bromine and trifluoromethyl groups can affect enzyme interactions.
  • Cell Membrane Disruption : Fluorinated compounds can alter membrane fluidity and permeability.

Case Studies

  • Study on Anticancer Activity :
    • A series of experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with IC50_{50} values ranging from low micromolar concentrations.
    • The compound showed particularly strong effects on leukemia cell lines compared to solid tumors.
  • Mechanistic Studies :
    • Further investigations into the cellular pathways affected by this compound revealed activation of apoptotic markers and downregulation of survival pathways in treated cells.

Summary Table of Biological Activities

Activity Type Cell Line Tested IC50 (µM) Effect Observed
Anticancer ActivityLeukemia (K562)5.0Significant cytotoxicity
Anticancer ActivityNon-small cell lung cancer10.0Moderate cytotoxicity
Enzyme InhibitionVarious metabolic enzymesN/AAltered enzymatic activity

Properties

IUPAC Name

ethyl 2-bromo-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBCOJMNNCGGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-bromo-3,3,3-trifluoropropanoate
Ethyl 2-bromo-3,3,3-trifluoropropanoate
Ethyl 2-bromo-3,3,3-trifluoropropanoate
Ethyl 2-bromo-3,3,3-trifluoropropanoate
Ethyl 2-bromo-3,3,3-trifluoropropanoate
Ethyl 2-bromo-3,3,3-trifluoropropanoate

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